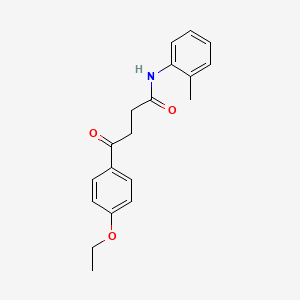
2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzoxazinones, which are known for their biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. It has also been shown to activate certain receptors such as peroxisome proliferator-activated receptor-gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation and oxidative stress in cells. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate in lab experiments is its potential as a versatile tool for studying various biological processes. Its ability to modulate various signaling pathways in cells makes it a valuable compound for studying the mechanisms of inflammation, tumor growth, and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several future directions for the research on 2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate. One direction is to further elucidate its mechanism of action and identify its molecular targets in cells. Another direction is to develop more efficient synthesis methods for this compound and its derivatives. Additionally, further studies are needed to determine its safety and toxicity in humans and animals. Finally, its potential applications in various fields such as medicine, agriculture, and material science should be explored further.
Synthesemethoden
The synthesis of 2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate can be achieved through various methods. One of the commonly used methods is the reaction of 3,4-dimethylphenylamine with 2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalyst. The resulting product is then further purified through column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anti-inflammatory, anti-tumor, and anti-viral agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been studied for its ability to enhance plant growth and provide protection against pests and diseases. In material science, this compound has been studied for its potential use as a fluorescent material and in the development of organic electronic devices.
Eigenschaften
IUPAC Name |
[2-(3,4-dimethylphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-10-4-5-13(8-11(10)2)17-19-16-7-6-14(22-12(3)20)9-15(16)18(21)23-17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZNQHULVAHYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)


![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)



![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)
